Ethyl vinyl ether (CAS 109-92-2) is a highly reactive, electron-rich enol ether that serves as a fundamental building block in organic synthesis and polymer chemistry. As the simplest aliphatic vinyl ether that remains a liquid at standard room temperature, it offers a highly accessible vinyl group for electrophilic additions, cycloadditions, and cationic polymerizations. In procurement contexts, EVE is primarily sourced as a monomer for alternating fluoropolymer (FEVE) resins, a precursor for the 1-ethoxyethyl (EE) protecting group in complex syntheses, and a versatile intermediate for pharmaceutical manufacturing. Its high donor character drives its near-perfect alternating copolymerization with acceptor monomers, while its volatility and low viscosity ensure straightforward removal and processing in industrial workflows[1].
Substituting ethyl vinyl ether with closely related analogs often leads to severe processing bottlenecks or product failures. Replacing EVE with methyl vinyl ether (MVE) shifts the material from a manageable liquid to a pressurized gas, instantly necessitating specialized gas-handling infrastructure and complicating batch scaling. In protecting group chemistry, substituting EVE with dihydropyran (DHP) yields tetrahydropyranyl (THP) ethers instead of 1-ethoxyethyl (EE) ethers; THP ethers are significantly more resistant to mild acid cleavage, which can force the use of harsher deprotection conditions that degrade sensitive molecular scaffolds. Furthermore, in fluoropolymer formulations, replacing EVE with bulkier monomers like cyclohexyl vinyl ether (CHVE) drastically increases the glass transition temperature (Tg) of the resulting resin, transforming a flexible, crack-resistant coating into a brittle material [1].
The physical state of a monomer dictates the required reactor infrastructure. Ethyl vinyl ether (EVE) has a boiling point of approximately 36 °C, making it a volatile but standard liquid at room temperature. In direct contrast, its closest structural analog, methyl vinyl ether (MVE), boils at 6 °C and exists as a gas under standard conditions[1]. This ~30 °C differential means EVE can be handled using standard liquid dosing pumps, conventional glassware, and standard cooling protocols, whereas MVE requires pressurized cylinders, specialized mass flow controllers, and sealed autoclave reactors to maintain the liquid phase during reaction.
| Evidence Dimension | Boiling point and physical state |
| Target Compound Data | ~36 °C (Liquid) |
| Comparator Or Baseline | Methyl vinyl ether (MVE): ~6 °C (Gas) |
| Quantified Difference | ~30 °C higher boiling point for EVE |
| Conditions | Standard atmospheric pressure (100 kPa) |
Eliminates the need for pressurized gas infrastructure, drastically reducing capital equipment costs and simplifying batch scale-up.
In multi-step organic synthesis, the choice of alcohol protecting group dictates the severity of the downstream deprotection step. EVE reacts with alcohols to form acyclic 1-ethoxyethyl (EE) acetals, whereas dihydropyran (DHP) forms cyclic tetrahydropyranyl (THP) acetals. Kinetic studies of acetal hydrolysis demonstrate that acyclic EE ethers are cleaved significantly faster and under milder acidic conditions (e.g., dilute acetic acid or 1N HCl) than their cyclic THP counterparts [1]. The established cleavage rate hierarchy is EE > THP. This differential lability allows EE groups to be quantitatively removed while leaving other moderately acid-sensitive functional groups intact.
| Evidence Dimension | Acid-catalyzed cleavage lability |
| Target Compound Data | Rapid cleavage under mild aqueous acid (EE ether) |
| Comparator Or Baseline | DHP-derived THP ether: Slower cleavage, requires stronger acid |
| Quantified Difference | Cleavage rate order: EE > THP |
| Conditions | Mild aqueous acidic media (e.g., dilute HOAc or 1N HCl) |
Prevents the degradation of highly sensitive target molecules during late-stage deprotection, improving overall synthetic yield.
In the formulation of fluoroethylene vinyl ether (FEVE) resins, the choice of the vinyl ether comonomer directly controls the thermomechanical properties of the final coating. EVE copolymerizes with chlorotrifluoroethylene (CTFE) to form alternating sequences. The homopolymer glass transition temperature (Tg) of poly(EVE) is approximately -35 °C, imparting significant flexibility to the polymer backbone. In contrast, using cyclohexyl vinyl ether (CHVE) introduces a bulky, rigid side group, corresponding to a poly(CHVE) Tg of approximately +70 °C [1]. Substituting CHVE with EVE in the monomer feed drastically lowers the overall Tg of the resulting FEVE resin, shifting the material from a rigid plastic to a flexible, film-forming coating.
| Evidence Dimension | Homopolymer Tg contribution to FEVE resins |
| Target Compound Data | Poly(EVE) Tg: approx. -35 °C |
| Comparator Or Baseline | Poly(CHVE) Tg: approx. +70 °C |
| Quantified Difference | >100 °C lower Tg contribution for EVE |
| Conditions | Standard differential scanning calorimetry (DSC) of homopolymers |
Allows formulators to precisely engineer the flexibility and crack resistance of high-performance weatherable coatings.
Directly leveraging its low Tg contribution (-35 °C) compared to rigid vinyl ethers, EVE is a critical comonomer in the industrial production of alternating chlorotrifluoroethylene (CTFE) copolymers. These EVE-modified FEVE resins are prioritized for high-performance architectural and automotive coatings where extreme weatherability must be combined with high film flexibility to prevent cracking [1].
Driven by the higher acid lability of the resulting 1-ethoxyethyl (EE) ether compared to standard THP ethers, EVE is a prioritized reagent for protecting sensitive hydroxyl groups in complex natural product synthesis and API manufacturing. The EE group can be removed quantitatively under exceptionally mild conditions, preserving fragile molecular architectures [2].
Benefiting from its highly electron-rich double bond and liquid state at room temperature, EVE is widely used as a benchmark monomer in living cationic polymerizations. It allows for the controlled synthesis of well-defined poly(vinyl ether) blocks and amphiphilic copolymers using standard liquid-phase reactor setups, avoiding the complexities of gas-phase or pressurized MVE polymerizations [3].
Flammable;Irritant